6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic organic compound with significant pharmacological potential. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which has been extensively studied for its biological activities, particularly as inhibitors of various kinases. The molecular formula of this compound is , and it is characterized by a fused pyrrole and pyrimidine ring structure.
The compound can be synthesized using various chemical methods, often involving multi-step reactions that incorporate different reagents and catalysts. It has been identified in several studies as a promising candidate for therapeutic applications, particularly in the treatment of autoimmune diseases and certain cancers.
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is classified as a pyrrolo[2,3-d]pyrimidine derivative. This classification is significant due to the structural properties that influence its biological activity, particularly its interaction with biological targets such as kinases.
The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves several steps:
One method described involves reacting 2-amino-4-methylpyrimidine with suitable reagents under controlled conditions to yield the desired pyrrolo compound. For instance, using phosphorus oxychloride in an aromatic solvent can facilitate the formation of the pyrrole ring at specific temperatures .
The molecular structure of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol features:
The compound's structural data can be represented as follows:
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol participates in various chemical reactions typical for heterocyclic compounds:
For example, when treated with specific oxidizing agents, the hydroxyl group can be converted into a carbonyl group, potentially increasing its reactivity towards biological targets .
The mechanism of action for compounds like 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves:
In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the nanomolar range against BTK, indicating potent inhibitory effects .
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is typically characterized by:
The chemical properties include:
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives have several applications in scientific research:
The synthesis of the 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol core exploits ring-forming strategies starting from functionalized pyrimidine or pyrrole precursors. A prominent approach involves the acid-mediated cyclization of 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol derivatives. Treatment with 1N HCl at room temperature triggers deprotection and spontaneous cyclization, yielding the bicyclic scaffold in 64% isolated yield after crystallization [1]. This method offers advantages in step economy but requires optimization to minimize diol side products. Alternative routes employ microwave-assisted cyclization for enhanced efficiency, reducing reaction times from 12 hours to 10 minutes while increasing yields by 25% compared to conventional thermal methods [3]. Advanced scaffolds like {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol are synthesized through hydroxymethylation at C4, using formaldehyde under basic conditions, followed by selective reduction [3].
Table 1: Comparative Cyclization Methods for Pyrrolo[2,3-d]pyrimidine Core
Starting Material | Conditions | Product | Yield | Time |
---|---|---|---|---|
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 1N HCl, RT, 1 h | Pyrrolo[2,3-d]pyrimidin-4-ol | 64% | 1 h |
Halogenated pyrimidine precursor | Microwave, 100°C, 10 min | 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivative | 89% | 10 min |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | NaH, DMF, formaldehyde | {6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol | 72% | 2 h |
Regioselective modification leverages the divergent reactivity of the C4-hydroxyl and C6-methyl groups. The C4-hydroxyl group undergoes O-alkylation with alkyl halides under mild base (K₂CO₃) to form ethers, or Mitsunobu reactions to install nitrogen functionalities. Protecting group strategies, particularly SEM (2-(trimethylsilyl)ethoxymethyl), shield the 4-ol during C6 modifications, with deprotection later achieved by trifluoroacetic acid (TFA) [6] [8]. The C6-methyl group exhibits acidity (pKa ~30), enabling deprotonation with strong bases (LDA, NaH) and subsequent alkylation or condensation with aldehydes. Halogenation at C6 via NBS (N-bromosuccinimide) provides 6-bromomethyl intermediates for nucleophilic displacement, facilitating carbon-chain elongation [6].
Table 2: Regioselective Halogenation Outcomes at Key Positions
Position | Reagent | Product | Regioselectivity | Notes |
---|---|---|---|---|
C4 | POBr₃, reflux | 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | >95% | Requires anhydrous conditions |
C6-methyl | NBS, AIBN, CCl₄ | 6-(Bromomethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | 85% | Radical-initiated reaction |
C5 | NIS, DMF | 5-Iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | 78% | Electrophilic substitution |
Palladium-catalyzed cross-couplings dominate C–C and C–N bond formation. Suzuki-Miyaura reactions with 5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives employ Pd(dppf)Cl₂ as a catalyst, enabling coupling to aryl/heteroaryl boronic acids. Optimized conditions (EtOH/H₂O 4:1, 90°C, 10 min) achieve >85% yield while preserving the 4-ol group [8]. For C–N bond formation, Buchwald-Hartwig amination of C4-chloro or C6-bromomethyl derivatives uses Pd(OAc)₂/XPhos with Cs₂CO₃ in dioxane, installing aryl/alkyl amines at 110°C. This approach constructs kinase-inhibitor pharmacophores like N-methyl-N-(3-methylbenzyl)amino side chains [8]. Oxidative thiolation at C6 utilizes iodine/DMSO systems to couple thiophenols with the pyrrolopyrimidine core, critical for nonclassical antifolate synthesis [10].
Scalability challenges center on purification, yield enhancement, and catalyst recycling. Continuous flow hydrogenation replaces batch processing for nitro-group reductions in intermediates, improving throughput. Saponification of ester precursors (e.g., ethyl 4-((6-methyl-4-ol-pyrrolo[2,3-d]pyrimidin-7-yl)amino)benzoate) uses NaOH/EtOH/H₂O at reflux, achieving >90% conversion with crystallization as the final purification step [9] [10]. Deprotection of SEM groups avoids harsh conditions by employing TFA in dichloromethane (25°C, 2 h), followed by neutralization with aqueous NaHCO₃, minimizing decomposition [8]. Solvent selection significantly impacts yield; replacing DMF with ethanol/water mixtures in Suzuki reactions reduces byproducts and simplifies isolation. Catalyst loadings are optimized to 0.5–2 mol% Pd for cost-effective large-scale runs [8] [10].
Table 3: Catalytic System Performance in C–C/C–N Coupling
Reaction Type | Catalyst/Ligand | Base | Solvent | Yield Range | Scale Demonstrated |
---|---|---|---|---|---|
Suzuki-Miyaura (C–C) | Pd(dppf)₂Cl₂ | K₂CO₃ | EtOH/H₂O | 80–92% | 100 g |
Buchwald-Hartwig (C–N) | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 75–88% | 50 g |
Oxidative Thiolation | I₂/DMSO | None | DMSO | 70–85% | 200 g |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2